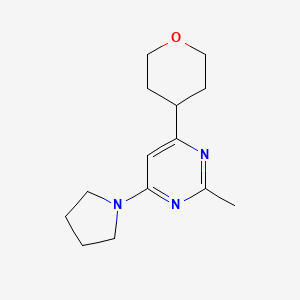![molecular formula C15H22ClN3 B15113356 benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15113356.png)
benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a benzyl group attached to the nitrogen atom of the pyrazole ring, along with an isopropyl and a methyl group at the 3 and 1 positions, respectively. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions. For instance, the pyrazole ring can be treated with isopropyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Benzylation: The final step involves the benzylation of the nitrogen atom of the pyrazole ring. This can be achieved by reacting the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and isopropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylpyrazole: Lacks the isopropyl and methyl groups, making it less sterically hindered.
Isopropylpyrazole: Lacks the benzyl group, affecting its hydrophobic interactions.
Methylpyrazole: Lacks both the benzyl and isopropyl groups, making it more basic.
Uniqueness
Benzyl[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Eigenschaften
Molekularformel |
C15H22ClN3 |
|---|---|
Molekulargewicht |
279.81 g/mol |
IUPAC-Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-12(2)15-9-14(18(3)17-15)11-16-10-13-7-5-4-6-8-13;/h4-9,12,16H,10-11H2,1-3H3;1H |
InChI-Schlüssel |
AJDMXDGVVJUJJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B15113282.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B15113284.png)
![2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113285.png)

![[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B15113292.png)
![4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B15113296.png)
![2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B15113298.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15113323.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B15113333.png)
![1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B15113341.png)
![1-(1-sec-butyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15113342.png)
![2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113345.png)
![4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15113349.png)
